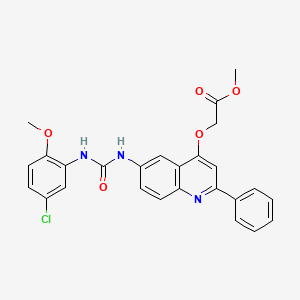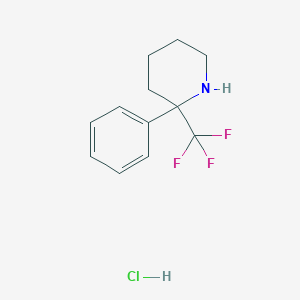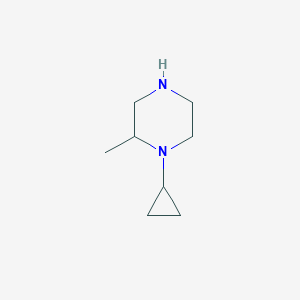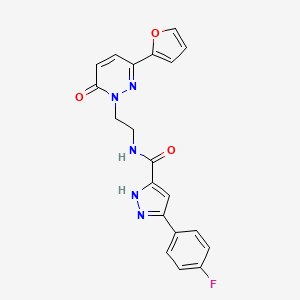
7-butyl-8-(hexylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-butyl-8-(hexylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as BGH or BHE, is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes. It is a synthetic compound that has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
7-butyl-8-(hexylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione inhibits the activity of cyclic nucleotide PDE enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE enzymes, this compound increases the levels of cAMP and cGMP, which in turn activate protein kinase A and protein kinase G, respectively. These protein kinases regulate various biochemical and physiological processes, including smooth muscle relaxation, platelet aggregation, and immune cell function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce relaxation of bronchial smooth muscle, inhibit platelet aggregation, and modulate immune cell function. This compound has also been shown to have anti-tumor properties by inhibiting the growth and proliferation of cancer cells. Furthermore, this compound has been shown to improve cardiac function by increasing cardiac output and reducing pulmonary artery pressure.
Vorteile Und Einschränkungen Für Laborexperimente
7-butyl-8-(hexylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione has several advantages for lab experiments. It is a potent and selective inhibitor of cyclic nucleotide PDE enzymes, making it a valuable tool compound for studying the role of these enzymes in various physiological processes. This compound is also stable and easy to handle, making it suitable for use in cell-based assays and animal models. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. Furthermore, this compound has a short half-life in vivo, which can limit its use in long-term studies.
Zukünftige Richtungen
For the study of 7-butyl-8-(hexylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione include the development of more potent and selective PDE inhibitors, investigation of the role of PDE enzymes in various pathophysiological conditions, and the development of novel drug delivery systems.
Synthesemethoden
7-butyl-8-(hexylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione can be synthesized using various methods, including the reaction of 7-bromo-8-(hexylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione with butyllithium, followed by reaction with acetic anhydride. Another method involves the reaction of 7-bromo-8-(hexylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione with n-butyl lithium, followed by reaction with 2,6-dimethyl-3,5-dioxopiperazine. Both methods result in the formation of this compound with high yield and purity.
Wissenschaftliche Forschungsanwendungen
7-butyl-8-(hexylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-asthmatic, and anti-tumor properties. This compound has also been studied for its potential use in the treatment of erectile dysfunction, heart failure, and pulmonary hypertension. Furthermore, this compound has been used as a tool compound to study the role of cyclic nucleotide PDE enzymes in various physiological processes.
Eigenschaften
IUPAC Name |
7-butyl-8-hexylsulfanyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-4-6-8-9-11-23-16-17-13-12(20(16)10-7-5-2)14(21)18-15(22)19(13)3/h4-11H2,1-3H3,(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGFTTRARDALQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=NC2=C(N1CCCC)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

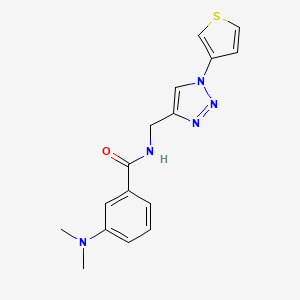
![(2R,3S,4R,5R,6S)-2-[4-[(3R,3As,6S,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2565334.png)

![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide](/img/structure/B2565336.png)
![N-(2-chlorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2565337.png)

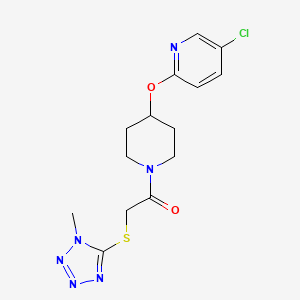
![methyl 2-((2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2565343.png)
![4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile](/img/structure/B2565345.png)
![1-[(1-Ethyl-3-methylpyrazol-4-yl)methyl]pyrazole-4-ylamine](/img/structure/B2565349.png)
